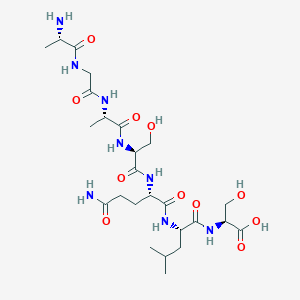

L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine

Description

L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine is a synthetic hexapeptide with the sequence Ala-Gly-Ala-Ser-Gln-Leu-Ser. Its molecular formula is C₂₅H₄₄N₈O₁₁, and its molecular weight is 632.48 g/mol (calculated based on residue composition). The peptide features a combination of nonpolar (Ala, Leu), polar (Ser, Gln), and flexible (Gly) residues, which influence its physicochemical properties. The N-terminal alanylglycyl moiety (Ala-Gly) enhances conformational flexibility, while the C-terminal serine may participate in hydrogen bonding.

Properties

CAS No. |

649560-80-5 |

|---|---|

Molecular Formula |

C25H44N8O11 |

Molecular Weight |

632.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C25H44N8O11/c1-11(2)7-15(23(41)33-17(10-35)25(43)44)31-22(40)14(5-6-18(27)36)30-24(42)16(9-34)32-21(39)13(4)29-19(37)8-28-20(38)12(3)26/h11-17,34-35H,5-10,26H2,1-4H3,(H2,27,36)(H,28,38)(H,29,37)(H,30,42)(H,31,40)(H,32,39)(H,33,41)(H,43,44)/t12-,13-,14-,15-,16-,17-/m0/s1 |

InChI Key |

ZBGKCSLPJBEMAI-UYLCUJDWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of the resin: The resin is activated to allow the first amino acid to attach.

Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of certain amino acids, such as serine and glutamine.

Reduction: This reaction can reduce disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for potential therapeutic applications, such as drug delivery systems or as a bioactive peptide.

Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Structural and Functional Differences

Chain Length and Flexibility :

- The target compound (6 residues) is shorter than ’s octapeptide (8 residues) , resulting in lower molecular weight (632.48 vs. 773.84 g/mol). Its alanylglycyl N-terminus enhances flexibility compared to ’s rigid alanyl-alanyl motif .

Charge and Polarity: and contain arginine, a positively charged residue, which is absent in the target compound. The target’s glutamine and serine residues increase polarity, improving water solubility compared to ’s leucine-rich C-terminus .

Hydrophobicity :

- The target’s XLogP (-3.2 estimated) suggests moderate hydrophobicity, higher than ’s highly polar XLogP (-5.8) . This difference may influence membrane permeability or protein-binding affinities.

Functional Diversity :

- ’s lysylglycyl and asparaginyl residues enable diverse hydrogen-bonding networks, unlike the target’s simpler glutaminyl-leucyl motif .

Research Implications

- The absence of arginine/lysine in the target compound may limit its utility in cationic antimicrobial peptide (AMP) design, a role seen in and .

- The target’s balanced polarity and flexibility could make it suitable for studying peptide-protein interactions in aqueous environments.

- Further studies are needed to validate its stability and bioactivity compared to these analogs.

Biological Activity

L-Alanylglycyl-L-alanyl-L-seryl-L-glutaminyl-L-leucyl-L-serine is a peptide composed of six amino acids, specifically designed to explore various biological activities. This article delves into the compound's biological significance, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C25H44N8O11

- Molecular Weight : Approximately 632.7 g/mol

- Structure : The peptide consists of the following amino acid sequence:

- L-Alanine

- L-Glycine

- L-Serine

- L-Glutamine

- L-Leucine

Biological Activities

This compound exhibits a range of biological activities, including:

- Cellular Signaling : The peptide is involved in various signaling pathways that regulate cellular functions such as growth and differentiation.

- Immune Modulation : Research indicates that this peptide may modulate immune responses, potentially influencing inflammatory processes.

- Metabolic Regulation : Studies suggest that it can affect metabolic pathways, possibly impacting energy homeostasis and nutrient utilization.

While specific mechanisms are still under investigation, preliminary studies have shown that this compound may interact with various receptors and enzymes, leading to alterations in cellular behavior. These interactions could elucidate its role in therapeutic applications.

Synthesis Methods

The synthesis of this compound is commonly achieved through:

- Solid-Phase Peptide Synthesis (SPPS) : This method allows for precise control over the peptide sequence and purity by sequentially adding amino acids to a growing chain attached to a solid support.

- Liquid-Phase Synthesis : Although less common for small peptides, this method can also be utilized.

Comparative Analysis with Similar Compounds

| Compound Name | Composition | Unique Features |

|---|---|---|

| L-Alanylglycyl-L-alanyl-L-seryl | C25H44N8O11 | Specific sequence influencing activity |

| Thymosin beta4 | C212H350N56O78S | Larger size; involved in tissue repair |

| L-Glutaminyl-L-seryl-L-alanylleucyl | Varies | Different sequence; distinct properties |

| Lysyl-Isoleucyl-Serine | Varies | Unique biological activity |

Case Studies and Research Findings

- Cell Proliferation Studies : Research has indicated that this compound can influence cell proliferation in vitro, suggesting potential applications in regenerative medicine.

- Immune Response Modulation : A study demonstrated that this peptide could enhance the production of cytokines, indicating its role in immune modulation. This could have implications for developing therapies for autoimmune diseases.

- Metabolic Impact : Another investigation revealed that the peptide might regulate glucose metabolism in muscle cells, highlighting its potential utility in treating metabolic disorders such as diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.